6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one, also known as TAK-715, is a complex organic compound classified as a chromen-2-one derivative. Its structure features a chromenone core with a sulfonyl group attached to a 3-methylpiperidine moiety. This unique combination of functional groups suggests that the compound may exhibit distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula for this compound is C16H19NO4S, and it has a molecular weight of approximately 321.39 g/mol.
The synthesis of 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multi-step processes. One common method includes:
Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can be represented using various notations:
InChI=1S/C16H19NO4S/c1-11-5-6-14-13(8-11)9-15(16(18)21-14)22(19,20)17-7-3-4-12(2)10-17/h5-6,8-9,12H,3-4,7,10H2,1-2H3
CC1CCCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C)OC2=O
The compound has a melting point between 225 °C and 227 °C and is characterized as a yellowish-brown powder that is soluble in dimethyl sulfoxide and acetonitrile.
6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one can undergo several chemical reactions:
These reactions highlight the compound's versatility for further chemical modifications.
The physical and chemical properties of 6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one include:
Property | Value |
---|---|
Molecular Formula | C16H19NO4S |
Molecular Weight | 321.39 g/mol |
Melting Point | 225 - 227 °C |
Solubility | Soluble in dimethyl sulfoxide and acetonitrile |
These properties indicate that the compound has favorable characteristics for further research and potential applications in medicinal chemistry.
6-methyl-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one has shown promising applications in various fields:
Current research continues to explore its efficacy and safety in clinical trials while addressing limitations such as solubility and bioavailability challenges .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8